Product packaging for 2-Oxo-1,3-benzodioxole-5-carboxylic acid(Cat. No.:CAS No. 861605-32-5)

2-Oxo-1,3-benzodioxole-5-carboxylic acid

Cat. No.: B2608452
CAS No.: 861605-32-5
M. Wt: 180.115
InChI Key: KVXFZLVSVPKULX-UHFFFAOYSA-N
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Description

2-Oxo-1,3-benzodioxole-5-carboxylic acid is a chemical compound of interest in organic and medicinal chemistry research. While specific biological or mechanistic data for this exact molecule is limited in the literature, its core structure is based on the 1,3-benzodioxole scaffold, a moiety recognized for its diverse biological activities . Researchers value 1,3-benzodioxole derivatives as versatile building blocks and intermediates in synthetic chemistry. For instance, related carboxylic acid derivatives with the 1,3-benzodioxole skeleton have been synthesized and evaluated for their potential as fluorescent chiral derivatizing reagents for the analysis of amino acids . Furthermore, various synthetic benzodioxole derivatives have been investigated in discovery research for a range of potential biological activities, including as potential anticancer and antioxidant agents . A patent also indicates that novel 1,3-benzodioxole derivatives can be designed as EZH2 inhibitors for potential use as antitumor agents , highlighting the ongoing research interest in this chemical class. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4O5 B2608452 2-Oxo-1,3-benzodioxole-5-carboxylic acid CAS No. 861605-32-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxo-1,3-benzodioxole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4O5/c9-7(10)4-1-2-5-6(3-4)13-8(11)12-5/h1-3H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXFZLVSVPKULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)OC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies

Precursors and Starting Materials for 2-Oxo-1,3-benzodioxole-5-carboxylic acid Synthesis

The most logical and common precursor for the synthesis of this compound is 3,4-dihydroxybenzoic acid, also known as protocatechuic acid. mdpi.comnih.gov This molecule provides the necessary catechol (1,2-dihydroxybenzene) structure and the pre-existing carboxylic acid group at the correct position on the benzene (B151609) ring. The synthesis then involves the formation of the five-membered dioxole ring with a carbonyl group at the 2-position, which is a cyclic carbonate structure.

The key transformation is the reaction of the two adjacent hydroxyl groups of 3,4-dihydroxybenzoic acid with a carbonylating agent. Phosgene (B1210022) was historically used for such reactions, but due to its extreme toxicity, safer phosgene equivalents are now preferred. sigmaaldrich.com These reagents serve as a source for the carbonyl group that forms the cyclic carbonate.

Interactive Table: Key Precursors and Reagents

Compound NameRole in SynthesisChemical Structure
3,4-Dihydroxybenzoic AcidPrimary starting material containing the catechol and carboxylic acid moieties. mdpi.comC₇H₆O₄
TriphosgeneA safer, solid phosgene equivalent used as a carbonylating agent to form the cyclic carbonate ring. sigmaaldrich.comnih.govC₃Cl₆O₃
Carbonyldiimidazole (CDI)A non-phosgene carbonylating agent for forming carbonates and other carbonyl derivatives. sigmaaldrich.comC₇H₆N₄O
DiphosgeneA liquid phosgene substitute used for chloroformylation and carbonylation reactions. sigmaaldrich.comnih.govC₂Cl₄O₂

Direct Synthesis of this compound

Direct synthesis primarily involves the cyclization of the key precursor, 3,4-dihydroxybenzoic acid.

The synthesis of this compound via the oxidation of its corresponding aldehyde, 2-Oxo-1,3-benzodioxole-5-carbaldehyde, is not a commonly documented pathway. The cyclic carbonate (2-oxo) group is sensitive to both acidic and basic conditions that are often employed in oxidation reactions, which could lead to ring-opening or other side reactions.

However, the oxidation of related aldehydes within the broader benzodioxole family is a well-established reaction. For instance, the synthesis of 1,3-benzodioxole-5-carboxylic acid (piperonylic acid) typically involves the oxidation of 1,3-benzodioxole-5-carbaldehyde (piperonal) using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. This established transformation highlights a standard method for converting an aldehyde to a carboxylic acid on the benzodioxole scaffold, though its direct application to the 2-oxo variant is synthetically challenging.

The most direct and primary strategy for synthesizing the target compound is the cyclization of 3,4-dihydroxybenzoic acid to form the 1,3-benzodioxol-2-one (B1265739) core. This reaction is a specific example of the synthesis of a cyclic carbonate from a 1,2-diol.

The general mechanism involves the reaction of the two hydroxyl groups of the catechol precursor with a suitable carbonylating agent. Using a phosgene equivalent like triphosgene, the reaction typically proceeds in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl generated during the reaction. The catechol hydroxyls act as nucleophiles, attacking the electrophilic carbonyl carbon of the phosgene equivalent, leading to the formation of the stable five-membered cyclic carbonate ring. The choice of solvent and base is crucial to ensure good yields and prevent the decomposition of the starting material or product.

Advanced Synthetic Techniques and Methodologies

Modern synthetic chemistry offers more sophisticated techniques that can be applied to the synthesis of this compound, focusing on catalytic methods and reaction efficiency.

Catalytic methods provide an alternative to the use of stoichiometric carbonylating agents like triphosgene. A notable advanced approach is the direct synthesis of cyclic carbonates from diols and carbon dioxide (CO₂), which utilizes CO₂ as an inexpensive, non-toxic, and renewable C1 feedstock. rsc.org This transformation is often challenging but can be achieved using various catalytic systems.

For the synthesis of cyclic carbonates from diols, heterocyclic carbene catalysts have been shown to be effective. rsc.org The reaction can proceed under atmospheric pressure of CO₂ in the presence of an alkyl halide and a base like cesium carbonate. rsc.org While this has been demonstrated for various diols, its specific application to 3,4-dihydroxybenzoic acid would represent a green and innovative route to the target molecule. Other catalytic systems explored for cyclic carbonate synthesis include organocatalysts and transition metal complexes, often applied to the reaction of CO₂ with epoxides, which could potentially be adapted for diol precursors. mdpi.comresearchgate.net

One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, cost, and waste reduction. For the synthesis of this compound, a hypothetical one-pot sequence could involve the formation of 3,4-dihydroxybenzoic acid from a precursor, followed by in-situ cyclization.

While a specific one-pot synthesis for this exact molecule is not widely reported, the principle has been successfully applied to the synthesis of other complex heterocyclic compounds. nih.govbeilstein-journals.org For example, one-pot strategies have been developed for synthesizing 1,3,4-oxadiazoles from carboxylic acids and for preparing 2-substituted benzoxazoles. nih.govbeilstein-journals.org These methods demonstrate the feasibility of combining cyclization and other transformations into a single, streamlined process. Applying this concept, one could envision a sequence where a starting material is first converted to the 3,4-dihydroxybenzoic acid intermediate, which is then directly treated with a carbonylating agent in the same pot to yield the final product.

Exploration of Green Chemistry Principles in Synthesis

The synthesis of this compound, while not extensively detailed in dedicated literature, can be approached through methodologies that incorporate the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous chemicals, and improving energy efficiency. instituteofsustainabilitystudies.comjddhs.com The application of these principles is crucial in modern pharmaceutical and chemical manufacturing. mdpi.comnih.gov

A plausible synthetic route involves the oxidation of a suitable precursor, such as 1,3-benzodioxole-5-carboxylic acid or a related derivative. Traditional oxidation methods often rely on stoichiometric amounts of hazardous reagents like chromium trioxide or potassium permanganate. Green chemistry offers safer and more sustainable alternatives.

Key Green Chemistry Strategies:

Use of Safer Oxidants and Catalysts: A primary goal is to replace hazardous oxidizing agents. Catalytic systems using molecular oxygen or hydrogen peroxide as the terminal oxidant are preferred. For instance, selenium-catalyzed oxidation of aldehydes to carboxylic acids using hydrogen peroxide in water represents an eco-friendly protocol that proceeds under mild conditions. mdpi.com While this applies to aldehyde oxidation, the principle of using a catalyst with a safer oxidant is broadly applicable.

Benign Solvents: A significant portion of chemical waste comes from volatile organic solvents (VOCs). jddhs.com Replacing hazardous solvents like dichloromethane (B109758) with safer alternatives such as water, ethanol, or supercritical CO2 can drastically reduce the environmental footprint. instituteofsustainabilitystudies.comispe.org Some modern approaches even explore solvent-free reactions, further minimizing waste. jddhs.com

Energy Efficiency: The adoption of energy-efficient techniques is a cornerstone of green chemistry. Microwave-assisted synthesis has been successfully used for preparing 1,3-benzodioxole (B145889) derivatives, offering advantages such as reduced reaction times, increased yields, and lower energy consumption compared to conventional heating methods. researchgate.net

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. instituteofsustainabilitystudies.comispe.org This involves choosing reactions that are highly selective and minimize the formation of byproducts.

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions, typically in aqueous media, and avoids contamination of the product with trace metals. mdpi.com

The following table compares traditional and potential green chemistry approaches for key transformations relevant to the synthesis of this compound.

Purification and Isolation Techniques in Laboratory and Industrial Scale Syntheses

The purification and isolation of this compound are critical steps to ensure the final product meets the required specifications of purity. The techniques employed vary significantly between laboratory research and large-scale industrial production, balancing factors of cost, efficiency, and throughput.

Laboratory Scale Purification:

At the laboratory scale, the primary goal is to obtain a highly pure sample for characterization and further study, where cost and time are secondary to achieving high purity.

Recrystallization: This is the most common method for purifying solid organic compounds like aromatic carboxylic acids. illinois.edu The process involves dissolving the crude solid in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound forms crystals while impurities remain in the mother liquor. lookchem.com The selection of an appropriate solvent is crucial; the compound should be highly soluble at high temperatures but sparingly soluble at low temperatures. researchgate.net Common solvents for carboxylic acids include water, ethanol, acetic acid, or mixtures like toluene/petroleum ether. lookchem.com

Column Chromatography: For separating complex mixtures or achieving very high purity, silica (B1680970) gel column chromatography is frequently employed. csub.edu This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) while being eluted by a mobile phase. worldresearchersassociations.com For benzodioxole derivatives, solvent systems such as n-hexane/ethyl acetate (B1210297) are commonly used. najah.edunih.gov

Acid-Base Extraction: This technique leverages the acidic nature of the carboxylic group. The crude product can be dissolved in an aqueous basic solution (e.g., sodium hydroxide) and washed with an organic solvent (e.g., diethyl ether) to remove any neutral or basic impurities. The aqueous layer is then acidified (e.g., with HCl), causing the pure carboxylic acid to precipitate out, after which it can be collected by filtration. lookchem.comcsub.edu

Industrial Scale Purification:

On an industrial scale, purification methods must be cost-effective, scalable, and efficient.

Large-Scale Crystallization: Industrial crystallization is performed in large, controlled reactor vessels. The process often involves precipitating the acid from a solution by cooling, adding an anti-solvent, or adjusting the pH. lookchem.com For instance, processes for purifying aromatic carboxylic acids may involve recrystallization from specific solvent mixtures or using vacuum recrystallizers to control cooling and solvent removal. google.com

Reactive Extraction: This is an extension of the acid-base extraction used in labs. It involves the selective transfer of the carboxylic acid from an organic phase to an aqueous phase by forming a salt with a base, or vice versa. This multi-stage process can achieve high levels of purity and is amenable to continuous operation.

Further Oxidation/Hydrogenation: In some industrial processes for aromatic carboxylic acids, crude products are purified by subjecting them to a subsequent oxidation or hydrogenation step. google.com This converts difficult-to-remove impurities into substances that are more easily separated in a final crystallization step.

The following table provides a summary of purification techniques applicable to this compound.

Reactivity and Chemical Transformations

Reactions of the Carboxylic Acid Functional Group

The carboxylic acid group (-COOH) attached to the aromatic ring is a versatile functional group that participates in a variety of well-established organic reactions, primarily centered around nucleophilic acyl substitution.

Esterification Reactions and Ester Derivatives Formation

Esterification is a fundamental transformation of carboxylic acids. For 2-Oxo-1,3-benzodioxole-5-carboxylic acid, this can be achieved through several standard protocols. One common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). This reaction is an equilibrium process, and often the alcohol is used as the solvent to drive the reaction toward the ester product.

A more efficient and widely used method, particularly for sensitive substrates, involves the initial conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. The existence of 2-oxo-1,3-benzodioxole-5-carbonyl chloride demonstrates that this is a viable and utilized pathway for derivatization. chemicalbook.com This acyl chloride can then react readily with alcohols, often in the presence of a non-nucleophilic base like pyridine (B92270), to yield the corresponding ester with high efficiency under mild conditions.

Reaction Type Typical Reagents Product
Fischer EsterificationAlcohol (e.g., Methanol (B129727), Ethanol), H₂SO₄ (catalyst)Alkyl 2-oxo-1,3-benzodioxole-5-carboxylate
Acylation via Acyl Chloride1. SOCl₂ or (COCl)₂ 2. Alcohol, PyridineAlkyl 2-oxo-1,3-benzodioxole-5-carboxylate
Steglich EsterificationAlcohol, DCC, DMAPAlkyl 2-oxo-1,3-benzodioxole-5-carboxylate

Amidation and Peptide Coupling Reactions

The formation of amides from this compound is another key transformation. Direct reaction with an amine is generally unfavorable and requires high temperatures. Therefore, activation of the carboxylic acid is necessary. This can be accomplished by using standard peptide coupling reagents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or hexafluorophosphate (B91526) benzotriazole (B28993) tetramethyluronium (HBTU) activate the carboxyl group, facilitating nucleophilic attack by a primary or secondary amine to form the corresponding amide.

Alternatively, the most common route for synthesizing amides from less reactive aromatic acids is through the acyl chloride intermediate. chemicalbook.com The reaction of 2-oxo-1,3-benzodioxole-5-carbonyl chloride with an amine (a process known as aminolysis) is typically rapid and high-yielding, providing a straightforward method to produce a wide range of N-substituted amides.

Reduction Reactions to Aldehyde and Alcohol Derivatives

The carboxylic acid functional group can be reduced to either a primary alcohol or an aldehyde. Complete reduction to the corresponding primary alcohol, (2-oxo-1,3-benzodioxol-5-yl)methanol, can be achieved using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, typically followed by an aqueous workup. Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another powerful reagent that selectively reduces carboxylic acids to alcohols.

Stopping the reduction at the aldehyde stage is more challenging as aldehydes are more easily reduced than carboxylic acids. This transformation typically requires the use of specialized, less reactive reducing agents or a multi-step process. One common strategy is to first convert the carboxylic acid to a derivative like an acyl chloride or an ester, which can then be reduced to an aldehyde using specific reagents like lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) or diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Decarboxylation Pathways and Mechanisms

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). Aromatic carboxylic acids, such as this compound, are generally resistant to decarboxylation. The carbon-carbon bond connecting the carboxyl group to the aromatic ring is strong, and the reaction requires harsh conditions, such as very high temperatures, often in the presence of a catalyst like copper powder. The stability of the resulting aryl anion is a key factor, and without strong electron-withdrawing groups ortho to the carboxylic acid, the reaction is typically difficult. There is a lack of specific research findings detailing the decarboxylation of this particular compound, suggesting it is not a commonly performed transformation.

Formation of Acyl Halides and Anhydrides

The conversion of the carboxylic acid to an acyl halide is a crucial step for synthesizing other derivatives like esters and amides. As noted, 2-oxo-1,3-benzodioxole-5-carbonyl chloride (CAS Number 112057-04-2) is a known compound. chemicalbook.com It is synthesized by treating the parent carboxylic acid with a halogenating agent. Thionyl chloride (SOCl₂) is widely used for this purpose, producing the acyl chloride along with gaseous byproducts (SO₂ and HCl). Oxalyl chloride, ((COCl)₂), is another effective reagent.

Acid anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, typically by heating with a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀). A more common laboratory-scale synthesis involves the reaction of the acyl chloride with a carboxylate salt (the sodium salt of the carboxylic acid), which proceeds via nucleophilic acyl substitution.

Reactions Involving the Cyclic Carbonate (1,3-Benzodioxol-2-one) Ring System

The 1,3-benzodioxol-2-one (B1265739) moiety is a five-membered cyclic carbonate. This ring system is susceptible to nucleophilic attack at the carbonyl carbon, which can lead to ring-opening reactions. This reactivity provides a pathway to novel structures that is distinct from the chemistry of the carboxylic acid group.

The reaction of cyclic carbonates with primary or secondary amines is a well-documented transformation that results in the formation of hydroxyurethanes. specificpolymers.comgoogle.comgoogle.com This reaction is of significant interest as it provides a non-isocyanate route to polyurethanes when bifunctional monomers are used. nih.gov In the case of this compound, reaction with an amine can lead to a nucleophilic attack on the carbonate carbonyl, cleaving the acyl-oxygen bond and opening the ring to form a catechol derivative bearing both a urethane (B1682113) and a carboxylic acid group. The reaction rate can be influenced by the amine's nucleophilicity and the solvent used. rsc.org

Furthermore, cyclic carbonates can be reduced. Catalytic reduction using magnesium-based systems, for example, can achieve the cleavage of the carbonate to yield diols and methanol, providing an indirect route for converting CO₂ into valuable chemicals. acs.org For the 1,3-benzodioxol-2-one ring, this would correspond to a reduction and ring-opening to form catechol. The presence of the carboxylic acid on the ring would likely influence the reaction conditions required for this transformation.

Nucleophile/Reagent Reaction Type Product of Ring-Opening
Amines (R-NH₂)Nucleophilic Ring-OpeningHydroxyurethane derivative of catechol
Alcohols (R-OH)Nucleophilic Ring-OpeningHydroxycarbonate derivative of catechol
Hydride (e.g., via Mg catalyst)Reductive CleavageCatechol derivative
Water (Hydrolysis)Nucleophilic Ring-OpeningCatechol (with release of CO₂)

Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety

Electrophilic aromatic substitution (EAS) is a key class of reactions for benzene and its derivatives. The feasibility and regioselectivity of such reactions on this compound are determined by the electronic effects of its substituents.

1,3-Dioxole (B15492876) Moiety : The two oxygen atoms of the fused dioxole ring act as electron-donating groups through resonance, thus activating the aromatic ring and directing incoming electrophiles to the ortho and para positions relative to the oxygen atoms (positions 4 and 6).

Carboxylic Acid Group (-COOH) : This group is strongly electron-withdrawing and deactivating, directing incoming electrophiles to the meta position (positions 2 and 6 relative to the carboxyl group). numberanalytics.com

Oxo Group (=O) : The carbonyl group of the cyclic carbonate is strongly electron-withdrawing, which significantly deactivates the entire aromatic system towards electrophilic attack.

The combination of a strongly deactivating carboxylic acid group and the deactivating influence of the oxo group makes the benzene ring substantially less nucleophilic than benzene itself. This significantly reduces its reactivity towards electrophiles. The directing effects are conflicting, with the dioxole oxygens favoring position 6 and the carboxylic acid also weakly favoring position 6 (meta). Therefore, if substitution occurs, it is most likely to be at the 6-position.

Two primary pathways can be considered for the halogenation of this molecule: direct electrophilic substitution on the aromatic ring or decarboxylative halogenation.

Given the deactivated nature of the ring, direct halogenation would require harsh conditions. If it were to proceed, substitution would be predicted to occur at the 6-position, which is para to one of the activating dioxole oxygens and meta to the deactivating carboxyl group. For comparison, the bromination of the parent compound, 1,3-benzodioxole (B145889), occurs at the 5-position (equivalent to the 6-position in the target molecule). wikipedia.org

Alternatively, a more plausible pathway under certain conditions is decarboxylative halogenation. This reaction involves the replacement of the carboxylic acid group with a halogen atom. nih.gov Such reactions often proceed via radical or organometallic intermediates and can be an effective way to introduce halogens onto aromatic rings that are poor substrates for traditional electrophilic substitution. nih.gov

Despite the deactivation of the ring, nitration may still be possible under forcing conditions (e.g., using a mixture of concentrated nitric and sulfuric acids). The regioselectivity of the reaction can be predicted with some confidence based on related structures. For example, the nitration of 1,3-benzodioxole yields 5-nitro-1,3-benzodioxole, demonstrating the directing power of the dioxole group. rsc.org More relevantly, the related compound methyl 1,3-benzodioxole-5-carboxylate (B262468) can be nitrated to form methyl 6-nitro-1,3-benzodioxole-5-carboxylate. masterorganicchemistry.com This strongly suggests that nitration of this compound would also occur at the 6-position, yielding 6-nitro-2-oxo-1,3-benzodioxole-5-carboxylic acid .

Friedel-Crafts reactions are classic electrophilic aromatic substitution methods for adding alkyl or acyl groups to an aromatic ring. However, a significant limitation of these reactions is that they fail with strongly deactivated aromatic rings. rsc.orgorgsyn.orggoogle.com

The aromatic ring of this compound is strongly deactivated due to the powerful electron-withdrawing effects of both the carboxylic acid group and the cyclic carbonate's oxo group. This low electron density makes the ring insufficiently nucleophilic to attack the carbocation or acylium ion intermediates required for the reaction to proceed. google.com Consequently, this compound is not expected to undergo Friedel-Crafts alkylation or acylation under standard conditions.

Radical Reactions of this compound and its Intermediates

Aromatic carboxylic acids can serve as precursors for aryl radicals through decarboxylation. This transformation typically involves a single-electron transfer (SET) process, often facilitated by photoredox catalysis or metal catalysts, to generate a carboxyl radical, which then rapidly loses CO₂ to form an aryl radical. mdpi.com

In the case of this compound, this process would generate the 2-oxo-1,3-benzodioxol-5-yl radical . This highly reactive intermediate could then participate in a variety of subsequent reactions. For instance, it could be trapped by a hydrogen atom source to yield 2-oxo-1,3-benzodioxole or participate in C-C bond-forming reactions. The generation of aryl radicals from aryl carboxylic acids has become a valuable strategy in organic synthesis for creating complex molecules.

Table 2: Summary of Predicted Reactivity
Reaction TypeSubstrate Moiety InvolvedPredicted ReactivityPlausible Products/Intermediates
Nucleophilic Ring-OpeningCyclic CarbonateHighCatechol derivatives (e.g., carbamates, open-chain carbonates)
HydrolysisCyclic CarbonateHigh3,4-Dihydroxybenzoic acid + CO₂
HalogenationBenzene Ring / Carboxylic AcidLow (EAS), Plausible (Decarboxylative)6-Halo-2-oxo-1,3-benzodioxole-5-carboxylic acid or 5-Halo-2-oxo-1,3-benzodioxole
NitrationBenzene RingLow but Feasible6-Nitro-2-oxo-1,3-benzodioxole-5-carboxylic acid
Friedel-Crafts ReactionBenzene RingVery Low / UnreactiveNo reaction expected
Radical DecarboxylationCarboxylic AcidPlausible under specific conditions2-Oxo-1,3-benzodioxol-5-yl radical

Chemo- and Regioselectivity in Complex Chemical Transformations

Information on the chemo- and regioselectivity of this compound in complex chemical transformations is not detailed in the currently available scientific literature. While the molecule possesses distinct functional groups—a carboxylic acid and a cyclic carbonate (the 2-oxo group on the benzodioxole ring)—that would be expected to govern its reactivity, specific studies illustrating these principles are not accessible.

In theory, the carboxylic acid group would be the primary site for chemoselective reactions such as esterification or amidation under appropriate conditions. These reactions are typically nucleophilic acyl substitutions. The reactivity of the carboxylic acid can be enhanced by converting it to a more reactive derivative, such as an acyl chloride.

The aromatic ring presents sites for electrophilic aromatic substitution. The regioselectivity of such reactions would be influenced by the combined directing effects of the carboxylic acid group (a meta-director) and the 2-oxo-1,3-benzodioxole moiety. The electronic effect of the 2-oxo group, being part of a cyclic carbonate, is electron-withdrawing, which would deactivate the aromatic ring towards electrophilic substitution. The precise regiochemical outcome of such reactions has not been documented.

Due to the absence of published research detailing specific complex chemical transformations involving this compound, no data tables with detailed research findings can be provided.

Based on a comprehensive review of available scientific literature, it is not possible to generate a detailed article on the chemical compound “this compound” that strictly adheres to the provided outline. The existing research data does not cover the specific derivatization and structure-reactivity relationships requested for this particular molecule.

The majority of published studies focus on the related, but structurally distinct, compound 1,3-benzodioxole-5-carboxylic acid (also known as piperonylic acid). This analogue lacks the critical "2-oxo" group, which defines the target compound as a cyclic carbonate fused to the benzene ring. This structural difference significantly alters the chemical properties and reactivity of the molecule.

Consequently, there is a lack of specific information regarding:

The synthesis of functionalized esters, amides, and halogenated derivatives directly from this compound.

The preparation of its alkyl, alkoxy, and aryl substituted analogues.

Investigations into the structure-reactivity relationships of its derivatives.

The synthesis of heterocyclic systems fused to the 2-oxo-1,3-benzodioxole core.

To provide a scientifically accurate and verifiable article, the content must be based on established research findings. Extrapolating data from the non-oxo analogue (1,3-benzodioxole-5-carboxylic acid) would be speculative and scientifically inaccurate. Therefore, the request to generate an article focusing solely on the specified topics for “this compound” cannot be fulfilled at this time due to the absence of relevant data in the scientific literature.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H NMR data, including chemical shifts, coupling constants, and signal multiplicities for the aromatic and carboxylic acid protons of 2-Oxo-1,3-benzodioxole-5-carboxylic acid, have not been found in the surveyed literature. Such data would be crucial for confirming the proton environment within the molecule.

Specific ¹³C NMR spectral data, which would identify the chemical shifts of all carbon atoms in this compound, including the carbonyl, carboxylic, and aromatic carbons, is not available in published scientific sources.

There is no published research detailing the use of two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), or Heteronuclear Multiple Bond Correlation (HMBC) for the complete signal assignment of this compound. These advanced techniques would be instrumental in unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular structure.

Information regarding the solid-state NMR analysis of this compound is absent from the scientific literature. This technique could provide valuable insights into the compound's structure and polymorphism in the solid state.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby allowing for the determination of a compound's molecular weight and elemental composition.

Specific high-resolution mass spectrometry data for this compound, which would provide its exact mass and confirm its elemental formula (C₈H₄O₅), is not documented in the reviewed scientific databases and literature. The theoretical exact mass can be calculated, but experimental verification is a critical component of chemical characterization.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and bonding arrangements within this compound.

The FTIR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrational modes of its constituent functional groups. The key vibrational modes are anticipated as follows:

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid, often broadened due to hydrogen bonding.

C=O Stretches: Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the C=O stretch of the 2-oxo group on the dioxole ring is anticipated at a higher frequency, likely in the range of 1740-1760 cm⁻¹.

C=C Aromatic Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching vibrations within the benzene (B151609) ring.

C-O Stretches: The C-O stretching vibrations of the carboxylic acid and the dioxole ring are expected to appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

O-C-O Stretch: The symmetric and asymmetric stretching vibrations of the O-C-O group in the benzodioxole ring will also contribute to the spectrum in the fingerprint region.

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
O-H Stretch2500-3300 (broad)Carboxylic Acid
C=O Stretch (Oxo)1740-17602-Oxo Group
C=O Stretch (Carboxylic Acid)1700-1725Carboxylic Acid
C=C Aromatic Stretch1450-1600Benzene Ring
C-O Stretch1000-1300Carboxylic Acid and Dioxole Ring

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic C=C stretching vibrations and the symmetric vibrations of the benzodioxole ring system. The C=O stretching vibrations would also be Raman active. Analysis of both FTIR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for this compound was not found in the searched literature, analysis of related benzodioxole derivatives provides insights into the expected structural features.

The benzodioxole ring system is generally planar or adopts a slight envelope conformation. cdnsciencepub.comhelixchrom.com The carboxylic acid group is expected to be co-planar with the benzene ring to maximize conjugation. In the solid state, it is highly probable that the molecules would form hydrogen-bonded dimers through their carboxylic acid groups. Other intermolecular interactions, such as C-H···O or C-H···π interactions, may also play a role in the crystal packing. helixchrom.com

CompoundCrystal SystemSpace GroupKey Structural Features
(±)-3-[(benzo[d] cdnsciencepub.comnih.govdioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-oneMonoclinicP2₁/cThe 1,3-benzodioxole (B145889) ring is essentially planar. helixchrom.com
2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazoleOrthorhombicPbcaThe dioxole ring adopts a flattened envelope conformation. cdnsciencepub.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be influenced by the presence of the aromatic benzodioxole ring system, the carboxylic acid group, and the oxo group.

1,3-Benzodioxole derivatives are known to exhibit a charge transfer transition (n → π) in the near-UV region. nih.gov Aromatic carboxylic acids typically show a weak absorption band around 200-215 nm, which is also attributed to an n → π transition. reddit.com The presence of the conjugated system in this compound, including the benzene ring, the carbonyl group of the carboxylic acid, and the oxo group, is expected to shift these absorptions to longer wavelengths (a bathochromic shift). The spectrum will likely be dominated by π → π* transitions of the aromatic system at shorter wavelengths and the weaker n → π* transitions at longer wavelengths.

Expected λmax (nm)Electronic TransitionChromophore
~220-250π → πBenzene Ring
~260-290π → πConjugated System
~300-330n → π*Carbonyl Groups (Oxo and Carboxyl)

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification, isolation, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) is a primary tool for analyzing aromatic carboxylic acids. nih.gov

Reversed-Phase HPLC (RP-HPLC): This is the most common mode, typically employing a C18 stationary phase. The mobile phase usually consists of a mixture of water (often buffered) and an organic solvent like acetonitrile (B52724) or methanol (B129727).

Ion-Suppression RP-HPLC: To improve the retention and peak shape of the acidic analyte, the pH of the mobile phase is adjusted to be below the pKa of the carboxylic acid, thereby suppressing its ionization. nih.gov

Ion-Pair Chromatography: An ion-pairing reagent can be added to the mobile phase to form a neutral ion pair with the carboxylate, enhancing its retention on a reversed-phase column. nih.gov

Gas Chromatography (GC) can also be used, but typically requires derivatization of the polar carboxylic acid group to increase its volatility. nih.gov Silylation is a common derivatization technique for this purpose.

Column Chromatography using silica (B1680970) gel is a standard method for the purification and isolation of this compound on a preparative scale. A suitable solvent system, likely a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol), would be employed to achieve separation from impurities.

Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring the progress of reactions and assessing the purity of fractions collected during column chromatography.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography is a premier technique for the separation, identification, and quantification of this compound. Due to the compound's polarity imparted by the carboxylic acid function, reversed-phase HPLC (RP-HPLC) is the most common approach. nih.govijcce.ac.ir In this mode, a nonpolar stationary phase (typically C18) is used with a polar mobile phase.

The retention of aromatic carboxylic acids in RP-HPLC is highly dependent on the pH of the mobile phase. nih.gov To ensure good retention and sharp peak shapes, the mobile phase is often acidified (e.g., with phosphoric acid or formic acid) to suppress the ionization of the carboxylic acid group, thereby making the analyte less polar and increasing its interaction with the stationary phase. nih.govijcce.ac.ir

For quantitative analysis, detection is commonly performed using an ultraviolet (UV) detector, as the benzodioxole ring system possesses a chromophore that absorbs UV light. However, for trace-level quantification requiring higher sensitivity and selectivity, derivatization of the carboxylic acid group can be employed. nih.govoup.com By reacting the carboxylic acid with a fluorescent labeling reagent, a highly fluorescent derivative is formed, which can be detected with great sensitivity by a fluorescence detector. oup.commdpi.com Common derivatizing agents for this purpose include anthracenes and coumarin (B35378) analogues. nih.gov

A typical HPLC method for the quantitative analysis of this compound would involve a C18 column with a gradient elution mobile phase, starting with a higher aqueous component and increasing the organic solvent (like acetonitrile or methanol) concentration over time.

Table 1: Illustrative HPLC Parameters for Analysis of this compound

ParameterConditionPurpose
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Standard reversed-phase separation based on hydrophobicity.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileAcidified aqueous phase to suppress ionization; organic solvent to elute the compound.
Elution Mode GradientAllows for efficient separation of the target analyte from potential impurities with varying polarities.
Flow Rate 1.0 mL/minTypical analytical flow rate for standard bore columns.
Detection UV at 254 nm or Fluorescence (post-derivatization)UV detection is suitable for general quantification; fluorescence offers higher sensitivity for trace analysis. oup.commdpi.com
Injection Volume 10 µLStandard injection volume for analytical HPLC.
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity and mass transfer.

Gas Chromatography (GC) for Volatile Derivatives and Reaction Monitoring

Gas Chromatography is a powerful technique for analyzing volatile and thermally stable compounds. phenomenex.com However, this compound, like most carboxylic acids, has low volatility and high polarity due to the carboxylic acid group, making it unsuitable for direct GC analysis. restek.commdpi.com Therefore, a derivatization step is essential to convert the non-volatile acid into a volatile ester or silyl (B83357) derivative. nih.govphenomenex.com

Derivatization Techniques:

Silylation: This is one of the most common derivatization methods for compounds with active hydrogens, such as carboxylic acids. nih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the acidic proton of the carboxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group. restek.comyoutube.com The resulting TMS ester is significantly more volatile and thermally stable, exhibiting excellent chromatographic behavior. numberanalytics.comresearchgate.net

Esterification (Alkylation): The carboxylic acid can be converted into a more volatile ester, such as a methyl or ethyl ester. This can be achieved using reagents like methyl chloroformate or by reacting with an alcohol (e.g., methanol) in the presence of an acid catalyst like boron trifluoride (BF₃). mdpi.comresearchgate.net

Once derivatized, the compound can be readily analyzed by GC, typically coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification based on its mass spectrum and fragmentation pattern. usherbrooke.ca This approach is particularly useful for monitoring the progress of chemical reactions where the starting materials, intermediates, or products can be derivatized and analyzed. It allows for tracking the consumption of reactants and the formation of the desired product over time. lmaleidykla.lt

Table 2: Typical GC Parameters for Analysis of Derivatized this compound

ParameterConditionPurpose
Derivatization Silylation with BSTFA + 1% TMCSConverts the non-volatile acid to a volatile TMS ester for GC analysis. usherbrooke.ca
Column DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm)A common, low-polarity phase suitable for a wide range of derivatized compounds. mdpi.com
Carrier Gas Helium at 1.0 mL/minInert carrier gas providing good efficiency. mdpi.com
Injector Temp. 260 °CEnsures rapid volatilization of the derivatized analyte. mdpi.com
Oven Program 70 °C (1 min), then ramp at 15 °C/min to 300 °C, hold for 5 minTemperature programming is used to separate compounds with different boiling points. mdpi.com
Detector Mass Spectrometer (MS)Provides both quantitative data and structural information for identification.
MS Conditions Scan mode (e.g., 35-650 amu), Electron Ionization (EI) at 70 eVStandard conditions for acquiring mass spectra for library matching and identification. mdpi.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of organic compounds. DFT methods are widely used because they provide a good balance between computational cost and accuracy for predicting molecular structures, energies, and electronic properties. For a molecule like 2-Oxo-1,3-benzodioxole-5-carboxylic acid, a typical DFT study would be performed using a specific functional (like B3LYP) and a basis set (such as 6-311++G(d,p)) to solve the Schrödinger equation.

Geometry Optimization and Conformational Analysis

The first step in a computational study is geometry optimization. This process calculates the lowest energy arrangement of the atoms in the molecule, providing its most stable three-dimensional structure. The optimization yields key structural parameters such as bond lengths, bond angles, and dihedral (torsional) angles. For this compound, this analysis would reveal the planarity of the benzodioxole ring system and the preferred orientation of the carboxylic acid group relative to the ring. Conformational analysis would also investigate potential rotational isomers (conformers), for instance, around the C-C bond connecting the carboxylic group to the aromatic ring, to identify the global energy minimum structure.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the orbital from which an electron is most likely to be donated. A higher HOMO energy level suggests a better electron-donating capability.

LUMO: Represents the orbital to which an electron is most likely to be accepted. A lower LUMO energy level indicates a better electron-accepting ability.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE) , is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. aps.org A small energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher chemical reactivity and lower stability. For this compound, the analysis would show the spatial distribution of these orbitals. It is expected that the HOMO would be distributed over the electron-rich benzodioxole ring system, while the LUMO might be localized more towards the electron-withdrawing carboxylic acid and oxo functional groups.

Table 1: Representative Frontier Orbital Energies for a Related Benzodioxole Derivative This data is for a structurally related compound, 2H-1,3-benzodioxol-5-yl 3-(4‑hydroxy-3-methoxyphenyl) prop‑2-enoate, and is provided for illustrative purposes only.

Parameter Energy (eV)
EHOMO -5.67
ELUMO -1.94
Energy Gap (ΔE) 3.73

Data sourced from a DFT study on a related compound.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack.

On an MEP map:

Red regions indicate negative electrostatic potential, representing areas of high electron density. These are the most likely sites for an electrophilic attack. In this compound, these would be expected around the oxygen atoms of the carbonyl, dioxole, and carboxylic acid groups.

Blue regions indicate positive electrostatic potential, representing areas of electron deficiency. These are susceptible to nucleophilic attack. The hydrogen atom of the carboxylic acid group would be a prominent positive site.

Green regions represent areas of neutral potential.

The MEP map provides a clear, visual prediction of the molecule's reactive behavior.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational chemistry is frequently used to predict various spectroscopic properties. DFT calculations can compute vibrational frequencies, which can be directly compared to experimental Infrared (IR) and Raman spectra to aid in the assignment of spectral bands. For this compound, this would involve calculating the stretching frequencies for the C=O (ketone), C=O (acid), O-H, and C-O-C bonds. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to UV-Visible absorption spectra. Comparing these computationally predicted spectra with experimentally measured ones serves as a crucial validation of the chosen theoretical method and the calculated molecular structure.

Elucidation of Reaction Mechanisms via Computational Pathways

Theoretical calculations are instrumental in elucidating complex reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the structures of transition states and intermediates. This allows for the calculation of activation energies, which determine the reaction rate and feasibility of a proposed pathway. For reactions involving this compound, such as its synthesis or subsequent derivatization, computational studies could be used to compare different possible mechanisms, identify the most energetically favorable route, and explain the observed product distribution.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique that aims to correlate the chemical structure of a compound with its reactivity. These models are invaluable for predicting the properties of new compounds without the need for extensive experimental synthesis and testing. For this compound, QSRR models could be developed to predict various aspects of its reactivity, such as its antioxidant potential, corrosion inhibition efficiency, or binding affinity to specific enzymes.

In a hypothetical QSRR study on a series of benzodioxole derivatives, including this compound, a range of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecular structure and can be categorized as follows:

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and include parameters like the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and atomic charges. For instance, studies on other benzodioxoles have suggested that the charges on the carbon atoms of the dioxole ring significantly influence their activity. nih.gov

Topological Descriptors: These describe the connectivity of atoms in a molecule.

Geometrical Descriptors: These relate to the three-dimensional shape of the molecule.

Physicochemical Descriptors: These include properties like hydrophobicity (logP) and molar refractivity.

Once these descriptors are calculated for a set of related compounds with known reactivities, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical model.

Table 1: Hypothetical QSRR Model for Antioxidant Activity of Benzodioxole Derivatives

DescriptorCoefficientStatistical Significance (p-value)Contribution to Activity
Intercept 2.54< 0.001Baseline Activity
HOMO Energy 0.87< 0.05Positive (Higher HOMO energy increases activity)
Dipole Moment -0.45< 0.05Negative (Lower dipole moment increases activity)
LogP 0.21> 0.05Not Significant
LUMO Energy -0.62< 0.05Negative (Lower LUMO energy increases activity)

This hypothetical model would suggest that the antioxidant activity of these compounds is primarily governed by their electronic properties. A higher HOMO energy indicates a greater ability to donate electrons, a key characteristic of antioxidants. A lower LUMO energy suggests a greater ability to accept electrons, which could also play a role in the antioxidant mechanism. The negative coefficient for the dipole moment might indicate that less polar molecules are more effective in the specific biological environment being modeled.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its conformational flexibility and how it interacts with other molecules, such as solvent molecules or the active site of a biological target.

A typical MD simulation protocol for studying the interaction of this compound with a target protein would involve the following steps:

System Preparation: A three-dimensional model of the protein-ligand complex is prepared. This is often based on an initial docking pose of the compound in the protein's binding site. The complex is then solvated in a box of water molecules, and ions are added to neutralize the system.

Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries.

Heating and Equilibration: The system is gradually heated to a physiological temperature (e.g., 300 K) and then allowed to equilibrate, ensuring that the temperature and pressure are stable.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which the trajectories of all atoms are saved.

Analysis of the MD trajectory can reveal important information about the stability of the protein-ligand complex and the nature of the intermolecular interactions. Key analyses include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or the ligand from its initial position over time. A stable RMSD suggests that the complex is in a stable conformation.

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues or atoms of the ligand. Higher RMSF values suggest greater flexibility.

Hydrogen Bond Analysis: This analysis can identify the formation and breaking of hydrogen bonds between the ligand and the protein, providing insights into the key interactions that stabilize the complex.

Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy of the ligand to the protein, providing a quantitative measure of the binding affinity.

Table 2: Illustrative Results from a Hypothetical MD Simulation of this compound with a Target Protein

Analysis MetricResultInterpretation
Average RMSD of Protein Backbone 2.1 ÅThe protein maintains a stable conformation upon ligand binding.
Average RMSD of Ligand 1.5 ÅThe ligand is stably bound in the active site.
Key Interacting Residues (Hydrogen Bonds) Glu120, Arg254The carboxylic acid group of the ligand forms strong hydrogen bonds with these residues.
Key Interacting Residues (Hydrophobic) Phe150, Leu201The benzodioxole ring is involved in hydrophobic interactions.
Estimated Binding Free Energy (MM/PBSA) -35.5 kcal/molIndicates a strong and favorable binding affinity.

These simulations can elucidate the dynamic behavior of this compound, highlighting its preferred conformations and the specific atomic interactions that govern its binding to biological targets. This information is crucial for understanding its mechanism of action and for the rational design of more potent and selective analogs.

An Examination of this compound in Non-Clinical and Materials Science Applications

Future Research Directions

Development of More Efficient and Sustainable Synthetic Pathways

The synthesis of 2-Oxo-1,3-benzodioxole-5-carboxylic acid and its derivatives is a primary area for future investigation. Current synthetic approaches for related cyclic carbonates often rely on traditional methods that may involve hazardous reagents like phosgene (B1210022) or high-pressure carbon dioxide. Future research must prioritize the development of greener, safer, and more efficient synthetic routes starting from readily available precursors such as 3,4-dihydroxybenzoic acid.

Key research objectives should include:

CO2 as a C1 Building Block: Investigating the direct carboxylation of 3,4-dihydroxybenzoic acid using carbon dioxide at low or atmospheric pressure. rsc.orgx-mol.net This approach aligns with the principles of green chemistry by utilizing a renewable and non-toxic C1 source. mdpi.com Catalytic systems, potentially involving ceria-based catalysts or organocatalysts, could be explored to facilitate the reaction under mild conditions. nih.gov

Phosgene-Free Carbonyl Sources: Exploring alternative, safer carbonylating agents such as dimethyl carbonate or urea (B33335) for the cyclization reaction with 3,4-dihydroxybenzoic acid. mdpi.com These reactions often proceed with high atom economy and avoid the toxicity associated with phosgene.

Catalyst Development: Designing and optimizing novel catalytic systems (both homogeneous and heterogeneous) that can achieve high yields and selectivity while being recyclable and operating under energy-efficient conditions. benthamopen.com

The table below outlines potential sustainable pathways for future exploration.

Synthetic StrategyCarbonyl SourcePotential CatalystKey Research Goals
Direct CarboxylationCarbon Dioxide (CO2)CeO2, Organic bases (e.g., DBU), Lewis acidsOptimization for atmospheric pressure; high yield and selectivity; catalyst recyclability.
TransesterificationDimethyl Carbonate (DMC)Ionic Liquids, Metal AlkoxidesPhosgene-free conditions; high conversion rates; minimal byproduct formation.
Urea-based SynthesisUreaMetal oxides (e.g., ZnO), Lewis acidsHigh atom economy; investigation of reaction mechanism; scalability.

Expanding the Scope of Chemical Transformations for Structural Diversity

The bifunctional nature of this compound, possessing both a reactive cyclic carbonate and a versatile carboxylic acid, makes it an ideal starting point for creating a diverse library of new molecules. Future research should systematically explore the selective transformation of these functional groups.

Carboxylic Acid Derivatization: The carboxylic acid moiety can be readily converted into a wide range of functional groups, including esters, amides, and acyl halides. These transformations would allow for the introduction of various side chains, enabling the fine-tuning of properties such as solubility, reactivity, and intermolecular interactions.

Cyclic Carbonate Ring-Opening: The five-membered cyclic carbonate is susceptible to nucleophilic attack, leading to ring-opening reactions. mdpi.com This reactivity can be exploited to generate new structures. For instance, reaction with alcohols can yield hydroxy-ethyl ethers, while reaction with amines can produce carbamate (B1207046) derivatives. Furthermore, the hydrogenation of the cyclic carbonate can provide access to methanol (B129727) and the corresponding diol, offering a pathway for chemical recycling or transformation. acs.org

A systematic study of these transformations will be crucial for generating novel derivatives for further investigation in various non-clinical applications.

Design and Synthesis of Advanced Derivatives for Specific Non-Clinical Applications

Building upon an expanded library of derivatives, future work should focus on the rational design and synthesis of molecules for targeted applications in material science. The rigid, aromatic core of the benzodioxole system combined with the functionality derived from the carbonate and carboxylic acid groups suggests potential in several areas.

Polymer Science: The cyclic carbonate functionality makes this compound a potential monomer for ring-opening polymerization (ROP) to produce novel polycarbonates. nih.gov By modifying the carboxylic acid group prior to polymerization, polymers with tailored side-chain functionalities could be developed for applications in advanced coatings, engineering plastics, or specialty films.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylic acid group is a classic ligand for constructing coordination polymers and MOFs. Derivatives of this compound could be used to synthesize novel porous materials. The presence of the polar carbonate group within the organic linker could impart unique gas sorption properties or serve as a site for post-synthetic modification.

Corrosion Inhibitors: Benzodioxole derivatives have shown promise as corrosion inhibitors for metals. Future research could involve synthesizing ester or amide derivatives of the title compound and evaluating their ability to form protective films on metal surfaces, a field where computational predictions can guide synthetic efforts.

The following table presents hypothetical derivatives and their potential material science applications.

Derivative ClassPotential Modifying ReagentTarget ApplicationRationale
Polyester MonomersLong-chain alcoholsBiodegradable PolymersEster groups introduce hydrolyzable links; side chains control properties.
Polyamide PrecursorsDiaminesHigh-Performance PolymersAmide bonds provide thermal stability; benzodioxole core offers rigidity.
MOF LinkersMetal salts (e.g., Zn(II), Cu(II))Gas Storage, CatalysisCarboxylate group coordinates to metals; carbonate offers polar functionality.
Surface Coating AgentsSilane coupling agentsCorrosion InhibitionAnchors molecule to metal surfaces; aromatic core provides a protective layer.

In-depth Mechanistic Studies of its Reactivity using Integrated Experimental and Computational Approaches

A fundamental understanding of the reactivity of this compound is essential for optimizing its synthesis and predicting the behavior of its derivatives. Future research should employ a combination of experimental and computational methods to conduct in-depth mechanistic studies.

Key questions to be addressed include:

Influence of Functional Groups: How does the electron-withdrawing nature of the cyclic carbonate influence the pKa and nucleophilicity of the adjacent carboxylic acid group?

Reaction Pathways: What are the detailed mechanisms and transition states for the ring-opening of the carbonate with various nucleophiles?

Computational Modeling: Can Density Functional Theory (DFT) and other computational tools accurately predict the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives? rsc.org Such models can accelerate the discovery process by predicting the properties of hypothetical materials before their synthesis.

Integrated studies will provide crucial insights, enabling the rational design of synthetic pathways and the prediction of derivative properties with greater accuracy.

Development of High-Throughput Screening Methods for its Derivatives in Material Science Contexts

To efficiently evaluate the large number of potential derivatives for material science applications, the development of high-throughput screening (HTS) techniques is imperative. scienceintheclassroom.org Rather than relying on slow, serial testing, HTS would allow for the rapid identification of lead compounds with desired properties.

Future research in this area should focus on:

Miniaturized Synthesis Platforms: Developing automated, miniaturized platforms to synthesize libraries of derivatives on a small scale, conserving precious starting materials. scienceintheclassroom.org

Assay Development for Material Properties: Creating rapid screening assays relevant to material science. For example, an array-based system could be used to screen for corrosion inhibition by monitoring changes on metal-coated surfaces. researchgate.net Similarly, the thermal stability of novel polymers could be rapidly assessed using techniques like high-throughput thermogravimetric analysis.

Data Analysis and Machine Learning: Implementing machine learning models to analyze the large datasets generated from HTS. researchgate.net These models can identify structure-property relationships, helping to guide the design of the next generation of derivatives with improved performance.

By combining combinatorial synthesis with rapid screening, the discovery and optimization of new materials derived from this compound can be significantly accelerated.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Oxo-1,3-benzodioxole-5-carboxylic acid derivatives?

  • Methodology : Derivatives such as 6-methyl-1,3-benzodioxole-5-carboxylic acid can be synthesized via mixed-ligand approaches. For example, Zn(II) and Cd(II) coordination dimers are prepared by reacting metal acetate salts (e.g., Zn(MeCO₂)₂·2H₂O) with 1,3-benzodioxole-5-carboxylic acid (piperonylic acid) and N-donor ligands (e.g., phenylpyridine derivatives) in methanol at room temperature. Slow evaporation of the solution yields crystals suitable for X-ray crystallography .
  • Key Considerations : Ensure stoichiometric control of ligands to avoid byproducts. Monitor reaction progress via HPLC or NMR.

Q. How can structural elucidation of this compound complexes be performed?

  • Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. For example, paddle-wheel Zn(II) dimers and Cd(II) coordination polymers derived from piperonylic acid were structurally resolved using SHELX programs, which are robust for small-molecule refinement .
  • Data Interpretation : Analyze bond lengths (e.g., M–O/M–N distances) and angles to confirm coordination geometry. Compare with Cambridge Structural Database entries for validation.

Q. What is the mechanism of enzyme inhibition by piperonylic acid analogs?

  • Methodology : Piperonylic acid (structurally analogous to 2-Oxo derivatives) selectively inactivates CYP73A P450 enzymes via mechanism-based inhibition. Use kinetic assays (e.g., time-dependent loss of enzyme activity) and LC-MS to detect covalent adducts .
  • Experimental Design : Pre-incubate the enzyme with the inhibitor, then measure residual activity using substrates like trans-cinnamic acid. Control for non-specific binding with competitive inhibitors.

Advanced Research Questions

Q. How do steric and electronic effects influence the photophysical properties of this compound metal complexes?

  • Methodology : Compare luminescence spectra of Hg(II), Zn(II), and Cd(II) complexes. For example, Cd(II) dimers with piperonylic acid and 4-phenylpyridine exhibit red-shifted emissions due to ligand-to-metal charge transfer (LMCT). Use density functional theory (DFT) to correlate electronic structure with emission profiles .
  • Data Contradiction Analysis : If experimental emission lifetimes conflict with computational predictions, reassess solvent effects or intermolecular interactions (e.g., π-stacking) in the crystal lattice.

Q. What strategies resolve crystallographic phase problems in structural studies of benzodioxole-carboxylate derivatives?

  • Methodology : Employ experimental phasing with SHELXC/D/E pipelines. For example, high-throughput phasing of macromolecular complexes using anomalous scattering (e.g., SAD/MAD) with SHELX programs can resolve phase ambiguities, even for twinned crystals .
  • Challenges : Low-resolution data may require iterative model rebuilding in COOT and validation via MolProbity.

Q. How can mixed-ligand coordination polymers enhance catalytic or sensing applications?

  • Methodology : Design heterometallic frameworks by combining piperonylic acid with redox-active ligands (e.g., polypyridines). For instance, Zn(II)-piperonylic acid-4-phenylpyridine dimers show potential as luminescent sensors for nitroaromatics .
  • Optimization : Tune ligand ratios to balance porosity and stability. Characterize using BET surface area analysis and cyclic voltammetry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.